3-acetyl-6-ethyl-5-propanoyl-1H-pyridin-2-one
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Overview
Description
3-acetyl-6-ethyl-5-propanoyl-1H-pyridin-2-one is a heterocyclic compound that features a pyridine ring substituted with acetyl, ethyl, and propanoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-6-ethyl-5-propanoyl-1H-pyridin-2-one can be achieved through several synthetic routes. One common method involves the condensation of 2-acetylpyridine with ethyl acetoacetate in the presence of a base, followed by the addition of propanoyl chloride. The reaction conditions typically include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-6-ethyl-5-propanoyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyridine N-oxides
Reduction: Alcohol derivatives
Substitution: Halogenated pyridine derivatives
Scientific Research Applications
3-acetyl-6-ethyl-5-propanoyl-1H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-acetyl-6-ethyl-5-propanoyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-acetyl-5-ethyl-6-propanoyl-1H-pyridin-2-one: Similar structure but different substitution pattern.
3-acetyl-6-methyl-5-propanoyl-1H-pyridin-2-one: Methyl group instead of ethyl.
3-acetyl-6-ethyl-5-butanoyl-1H-pyridin-2-one: Butanoyl group instead of propanoyl.
Uniqueness
3-acetyl-6-ethyl-5-propanoyl-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl, ethyl, and propanoyl groups on the pyridine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-acetyl-6-ethyl-5-propanoyl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-4-10-9(11(15)5-2)6-8(7(3)14)12(16)13-10/h6H,4-5H2,1-3H3,(H,13,16) |
InChI Key |
CDQRMUBLKFFEFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C(=O)N1)C(=O)C)C(=O)CC |
Origin of Product |
United States |
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